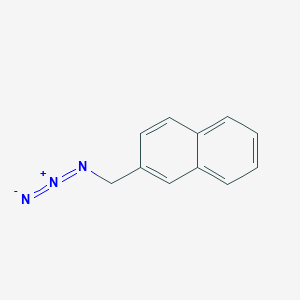

2-(Azidomethyl)naphthalene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(azidomethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-14-13-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXRVNUJCRPPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Naphthalene Scaffold: a Cornerstone in Advanced Organic Chemistry

The naphthalene (B1677914) scaffold, a fused bicyclic aromatic system, is a privileged structure in the realm of advanced organic chemistry, particularly in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid and planar structure provides a unique platform for the spatial orientation of functional groups, enabling specific interactions with biological targets like proteins and DNA. nih.gov

The significance of the naphthalene core is underscored by its presence in a wide array of biologically active compounds and pharmaceuticals. nih.govontosight.ai Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Several FDA-approved drugs, such as the non-steroidal anti-inflammatory drug Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine, feature the naphthalene moiety, highlighting its importance in drug design and development. nih.gov

The utility of the naphthalene framework extends beyond medicine into materials science, where its derivatives are investigated for applications in organic electronics and as fluorescent probes. researchgate.net The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of its electronic and photophysical properties. researchgate.net

The Azido Group: a Hub of Chemical Reactivity

The azido (B1232118) group (-N₃) is a compact, energy-rich functional group renowned for its exceptional versatility in synthetic organic chemistry. sciencedaily.comnih.gov It serves as a linchpin for a variety of reliable and high-yielding chemical transformations, allowing for the construction of complex molecular architectures under mild conditions. nih.gov Organic azides are relatively stable and can be carried through many synthetic steps, yet they can be selectively transformed into other important functional groups. wikipedia.org

Two of the most powerful transformations involving the azido group are the 1,3-dipolar cycloaddition and the Staudinger reaction.

1,3-Dipolar Cycloaddition: The Heart of "Click Chemistry"

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring is a cornerstone of modern chemical synthesis. wikipedia.orgyoutube.com This reaction has gained immense popularity, particularly the copper(I)-catalyzed version (CuAAC), which is the premier example of a "click reaction". wikipedia.orgwikipedia.org Click chemistry is characterized by reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific. The CuAAC reaction proceeds readily under mild conditions, often in aqueous environments, making it suitable for biological applications. wikipedia.orgwikipedia.org A metal-free alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne (B158145) to react with the azide, avoiding the need for a potentially toxic metal catalyst, which is crucial for in-vivo applications. wikipedia.org

The Staudinger Reaction and Ligation

Discovered by Hermann Staudinger, the Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (like triphenylphosphine) to produce an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com This reaction has two major applications:

Staudinger Reduction: The iminophosphorane intermediate can be hydrolyzed with water to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgjk-sci.com This provides a very mild method for reducing an azide to an amine, compatible with many other functional groups that might be sensitive to harsher reducing agents. organicchemistrytutor.com

Staudinger Ligation: In a more sophisticated application, the intermediate aza-ylide is trapped by an intramolecular electrophile (often an ester) to form a stable amide bond. thermofisher.com This process, known as the Staudinger ligation, has become a powerful tool in chemical biology for selectively linking or "ligating" biomolecules together. wikipedia.orgthermofisher.com

| Key Reactions of the Azido Functional Group | Reactant | Product | Significance |

| Huisgen Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Forms stable aromatic heterocycles; widely used in drug discovery, materials science, and bioconjugation. wikipedia.orgyoutube.com |

| Staudinger Reduction | Phosphine, then H₂O | Primary Amine | Mild and selective reduction of azides to amines. wikipedia.orgorganicchemistrytutor.com |

| Staudinger Ligation | Specifically engineered phosphine | Amide-linked conjugate | Covalent linking of molecules, especially in biological systems. wikipedia.orgthermofisher.com |

Future Directions: the Promise of Azidomethyl Naphthalene Derivatives

Strategic Precursor Preparation for Azidomethyl Functionalization

The journey to this compound begins with the strategic selection and preparation of appropriate precursors. Naphthalene derivatives serve as the foundational starting materials, which are then converted into more reactive intermediates suitable for the introduction of the azide group.

Naphthalene Derivatives as Foundational Starting Materials

Naphthalene and its derivatives are the cornerstone for the synthesis of this compound. The inherent aromaticity and reactivity of the naphthalene ring system provide a robust scaffold for further functionalization. Depending on the desired substitution pattern, various naphthalene derivatives can be employed. For instance, the synthesis can commence from commercially available 1,8-dibromonaphthalene (B102958) to produce intermediates like 8-(azidomethyl)-1-naphthoic acid. bohrium.com

Halomethyl Naphthalene Intermediates in Precursor Synthesis

A key step in the synthesis of this compound involves the creation of a reactive halomethyl group on the naphthalene ring. This is typically achieved through the halogenation of a methylnaphthalene derivative. For example, 2-methylnaphthalene (B46627) can be brominated to form 2-(bromomethyl)naphthalene (B188764). rsc.orgresearchgate.net This intermediate is a crucial precursor for the subsequent azidation step. Similarly, 2-(chloromethyl)naphthalene (B1583795) can also be utilized as a starting material. chemicalbook.comnih.gov The halogen in the halomethyl group acts as an excellent leaving group, facilitating nucleophilic substitution with an azide salt.

The preparation of these halomethyl intermediates can be achieved through various methods, including the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like azoisobutyronitrile (AIBN). google.com The general reaction is as follows:

Azidation Reaction Pathways for this compound Formation

The core of the synthesis lies in the introduction of the azide functional group onto the naphthalene precursor. This is predominantly accomplished through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Azide Salts

The most common and direct method for synthesizing this compound is the nucleophilic substitution of a halomethylnaphthalene with an azide salt, typically sodium azide (NaN₃). rsc.orgmasterorganicchemistry.com The azide ion (N₃⁻) acts as a potent nucleophile, displacing the halide (e.g., bromide or chloride) from the benzylic position of the naphthalene derivative. masterorganicchemistry.com

The general reaction is:

This reaction is a classic example of an SN2 reaction, where the nucleophilic azide ion attacks the carbon atom bearing the halogen, leading to the formation of the C-N bond and the departure of the halide leaving group. masterorganicchemistry.comnih.gov

The efficiency of the azidation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and reaction time.

Solvent Systems: Polar aprotic solvents are generally preferred for this type of nucleophilic substitution as they can solvate the cation of the azide salt while leaving the azide anion relatively free and highly nucleophilic. masterorganicchemistry.comruc.dk Commonly used solvents include:

Dimethylformamide (DMF) mdpi.com

Dimethyl sulfoxide (B87167) (DMSO) masterorganicchemistry.com

Acetonitrile (B52724) (CH₃CN) masterorganicchemistry.com

A mixture of Dichloromethane (B109758) (CH₂Cl₂) and Water (H₂O) mdpi.com

Recent research has also explored the use of hypercrosslinked polymers (HCPs) as a recyclable alternative to traditional dipolar aprotic solvents like DMF, demonstrating high yields of the azide product. rsc.org

Reaction Temperature: The reaction is often carried out at room temperature, although gentle heating may be employed to increase the reaction rate. bohrium.com However, care must be taken as organic azides can be thermally unstable.

Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions used. bohrium.com Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. mdpi.com

A study on the synthesis of various benzyl (B1604629) azides, including this compound, reported a yield of 92% when using sodium azide in a suitable solvent. rsc.org

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Bromomethyl)naphthalene | NaN₃ | Not specified | Not specified | rsc.org |

| 2-(Bromomethyl)-3-methoxynaphthalene-1,4-dione | NaN₃ | DMF | Not specified | mdpi.com |

| 2-(Bromomethyl)naphthalene | NaN₃ | HCP-DMF (recyclable solvent) | 92 | rsc.org |

While the direct nucleophilic substitution is generally efficient, catalytic methods can sometimes enhance the reaction rate and yield. For instance, the use of copper catalysts has been explored in "click" reactions involving azides. mdpi.comthieme-connect.com Although not always directly applied to the synthesis of this compound itself, the principles of catalysis in azide chemistry are relevant. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click" reaction where the azide functional group is crucial. mdpi.combeilstein-journals.org

Furthermore, phase-transfer catalysts can be employed to facilitate the reaction between the organic-soluble halomethylnaphthalene and the water-soluble azide salt, thereby improving the reaction efficiency.

Alternative Methodologies for Azido Group Introduction

Beyond the direct nucleophilic substitution of halides, several alternative strategies exist for the introduction of the azido group to form this compound and its analogues. These methods often start from different functional groups, offering flexibility in the synthetic design.

One such powerful and widely used method is the Mitsunobu reaction . organic-chemistry.orgcommonorganicchemistry.comresearchgate.netnih.govslideshare.net This reaction allows for the conversion of a primary or secondary alcohol into an azide with inversion of stereochemistry. organic-chemistry.orgnih.gov In the context of this compound synthesis, the starting material would be 2-(hydroxymethyl)naphthalene. The reaction is typically mediated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with an azide source, commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃). organic-chemistry.orgcommonorganicchemistry.com The Mitsunobu reaction is particularly advantageous when stereochemical control is crucial, as it proceeds with clean inversion of the configuration at the reacting center. nih.gov

Another classical method for introducing an azide group involves the diazotization of a primary amine followed by reaction with an azide salt. ontosight.aiorganic-chemistry.org For the synthesis of this compound, this would entail the diazotization of 2-(aminomethyl)naphthalene. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. ontosight.ai This intermediate is then quenched with a source of azide ions, such as sodium azide, to yield the final azidomethyl compound. While effective for aromatic amines, the diazotization of primary aliphatic amines can be less straightforward due to the instability of the resulting diazonium salts, which can lead to a mixture of products. nih.gov However, recent advancements have shown that conducting the reaction in specific solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can improve selectivity. nih.gov Diazotransfer reactions, where an azide group is transferred from a donor reagent like imidazole-1-sulfonyl azide hydrochloride to a primary amine, also present a viable alternative. organic-chemistry.orgresearchgate.nettue.nl

Efficiency and Selectivity in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are critical factors, particularly for large-scale production and for ensuring the purity of the final product. The choice of synthetic methodology and reaction conditions plays a pivotal role in maximizing the yield and minimizing the formation of byproducts.

In the commonly employed nucleophilic substitution of 2-(bromomethyl)naphthalene with sodium azide, high yields have been reported, with one study achieving a 92% yield. The selectivity of this S_N2 reaction is generally high, as the benzylic position is highly activated towards nucleophilic attack, and the bromide is an excellent leaving group. The primary consideration for selectivity arises if other reactive sites are present in the molecule. For 2-(bromomethyl)naphthalene, the reaction is highly regioselective for the benzylic position.

The use of phase-transfer catalysis (PTC) can enhance the efficiency of the azidation reaction, particularly when dealing with biphasic reaction mixtures. nih.govmdpi.comresearchgate.netbeilstein-journals.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the azide anion from the aqueous or solid phase to the organic phase where the reaction with the substrate occurs. This can lead to faster reaction rates, milder reaction conditions, and improved yields. For instance, the synthesis of other benzylic azides has been successfully carried out using phase-transfer catalysis in a biphasic solvent system, resulting in a high yield and a more environmentally friendly process due to reduced solvent volume.

The table below summarizes the reported yields for the synthesis of this compound and its analogues using different methods.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 2-(Bromomethyl)naphthalene | NaN₃ | - | 92 | - |

| 2-(Bromomethyl)naphthalene | NaN₃ | - | - | - |

| 2-(Hydroxymethyl)naphthalene | PPh₃, DIAD, DPPA | THF | - | commonorganicchemistry.com |

| 2-(Aminomethyl)naphthalene | NaNO₂, H⁺, NaN₃ | - | - | ontosight.ai |

Advanced Synthetic Protocols and Process Integration

To address the safety concerns associated with the handling of organic azides, which can be explosive, and to improve the efficiency and scalability of their synthesis, advanced synthetic protocols have been developed. A key advancement in this area is the use of continuous flow chemistry.

Continuous Flow Synthesis of Azidomethyl Compounds

Continuous flow synthesis offers significant advantages for the preparation of azidomethyl compounds like this compound. rsc.orgacs.orgnih.govnih.gov By performing the reaction in a microreactor or a flow reactor, the reaction volume at any given time is very small, which drastically reduces the risk associated with potentially explosive intermediates. researchgate.netrsc.org Furthermore, the high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to better control over reaction parameters, faster reaction times, and often higher yields and purity compared to batch processes. rsc.org

The synthesis of benzylic azides, which are structural analogues of this compound, has been successfully demonstrated in continuous flow systems. For example, the conversion of difluorobenzyl bromide to the corresponding azide in DMSO was achieved with full conversion in less than a minute in a flow reactor. rsc.org This high efficiency is attributed to the excellent mixing within the reactor.

A multi-step continuous flow synthesis has also been developed for the preparation of the antiepileptic drug rufinamide, which involves the in-situ generation of a benzyl azide intermediate. rsc.orgacs.org This process highlights the potential for integrating the synthesis of the azide with subsequent reaction steps, a concept known as telescoping, which avoids the isolation of the potentially hazardous azide intermediate. researchgate.net

The general setup for a continuous flow synthesis of this compound would involve pumping a solution of 2-(bromomethyl)naphthalene and a solution of sodium azide through separate inlets into a mixing point and then into a heated or cooled reactor coil. The product stream would then be collected, and the product isolated after an in-line or offline workup. This approach not only enhances safety but also allows for easier scalability by simply extending the operation time of the flow system.

The table below outlines a conceptual continuous flow process for the synthesis of a generic benzyl azide.

| Step | Description | Reagents | Reactor Type | Residence Time | Temperature |

| 1 | Azide Formation | Benzyl Bromide, NaN₃ | PFA Microreactor | < 1 min | Room Temperature |

| 2 | In-line Quench/Workup | Water | - | - | - |

| 3 | Product Collection | - | - | - | - |

Cycloaddition Reactions of the Azide Moiety

The azide group of this compound readily participates in [3+2] cycloaddition reactions, a class of pericyclic reactions that form five-membered heterocyclic rings. These reactions are of immense importance in synthetic chemistry, providing efficient routes to a wide array of valuable compounds. The most prominent among these are the reactions with alkynes to form 1,2,3-triazoles, a transformation that has been revolutionized by the advent of "click chemistry".

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern chemical synthesis, prized for its high efficiency, regioselectivity, and biocompatibility. nih.govacs.org This reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.govorganic-chemistry.org

The generally accepted mechanism for the CuAAC reaction, applicable to this compound, proceeds through a stepwise pathway rather than a concerted cycloaddition. organic-chemistry.orgmdpi.com The catalytic cycle is thought to initiate with the formation of a copper(I) acetylide species from the terminal alkyne. nih.govacs.org The presence of a base can facilitate this step. Subsequently, the azide, in this case, this compound, coordinates to the copper center.

A key intermediate is a six-membered copper-containing ring, which then undergoes rearrangement and subsequent protonolysis to release the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org Density Functional Theory (DFT) calculations support this stepwise mechanism, highlighting the role of the copper catalyst in lowering the activation energy compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The reaction is significantly accelerated in aqueous environments. organic-chemistry.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The reaction between this compound and a terminal alkyne exclusively produces the 1,4-disubstituted 1,2,3-triazole. nih.govacs.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The regiocontrol in CuAAC is a direct consequence of the stepwise, copper-mediated mechanism, where the formation of the copper acetylide intermediate dictates the orientation of the reactants. organic-chemistry.org

While CuAAC is the standard for 1,4-regioisomer synthesis, alternative catalysts, notably ruthenium-based systems (RuAAC), can favor the formation of the 1,5-disubstituted triazole. researchgate.net This complementary regioselectivity provides chemists with powerful tools to access specific triazole isomers as needed. However, for this compound, the vast majority of reported "click" reactions utilize copper catalysis to achieve the 1,4-linkage.

The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands that coordinate to the copper(I) center. nih.govnih.gov These ligands serve to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) species, which can also promote undesirable alkyne homocoupling (Glaser coupling). beilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative to CuAAC, proceeding without the need for a cytotoxic metal catalyst. nih.govresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide like this compound due to the release of ring strain in the transition state. nih.govd-nb.info This "copper-free click chemistry" has become an invaluable tool for modifying biological systems where the toxicity of copper is a concern. nih.govresearchgate.net

The reaction kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne. d-nb.infonih.gov Various generations of cyclooctynes, such as dibenzocyclooctynes (DIBO), have been developed to enhance reaction rates. nih.gov Although specific examples of SPAAC with this compound are not prevalent in the literature, the well-established reactivity of azides in this transformation makes it a highly viable and predictable pathway for its functionalization.

Other [3+2] Cycloaddition Modalities

Beyond reactions with alkynes, the azide group of this compound can, in principle, undergo [3+2] cycloaddition with other types of dipolarophiles. For instance, reactions with alkenes can yield triazolines, though these are often less stable than the aromatic triazoles formed from alkynes. Reactions with nitriles can lead to the formation of tetrazoles.

A specific example of a [3+2] cycloaddition of this compound has been reported with α-bromoacrolein in a DMSO/water mixture at room temperature. This reaction proceeds with high regioselectivity to yield 1-(naphthalen-2-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde. rsc.org This demonstrates the versatility of the azide group in forming five-membered heterocycles with functionalized dipolarophiles. Furthermore, acid-promoted reactions of arylmethyl azides can lead to formal aza-[4+2] cycloadditions, expanding the synthetic utility of this class of compounds. researchgate.net

Interactive Data Table: Cycloaddition Reaction of this compound

| Reactant | Catalyst/Conditions | Product | Reference |

| α-Bromoacrolein | DMSO/H₂O, RT | 1-(Naphthalen-2-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde | rsc.org |

| Terminal Alkyne | Copper(I) | 1,4-Disubstituted-1-(naphthalen-2-ylmethyl)-1H-1,2,3-triazole | nih.govacs.org |

| Cyclooctyne | Catalyst-free (strain-promoted) | Fused Triazole | nih.govresearchgate.net |

Nucleophilic Substitution Reactions Involving the Azide Group

The primary method for the synthesis of this compound involves a nucleophilic substitution reaction where the azide ion (N₃⁻) acts as the nucleophile. Typically, this is achieved by reacting 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene with an azide salt, such as sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). rsc.org This reaction proceeds via a standard Sₙ2 mechanism, where the azide ion displaces the halide leaving group.

While the azide group is an excellent nucleophile, its ability to act as a leaving group is less common but has been observed in specific contexts, often referred to as a "pseudo leaving group". nih.govresearchgate.net However, for benzylic azides like this compound, the predominant reactivity of the azide is its transformation into other functional groups rather than its departure as a leaving group in a nucleophilic substitution. A key application of this compound is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, to form triazoles. ontosight.ai

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Product | Reference |

| 2-(Bromomethyl)naphthalene | Sodium Azide (NaN₃) | DMSO | This compound | rsc.org |

Reductive Transformations of the Azido Functionality

The azido group of this compound is readily reduced to an amino group, providing a mild and efficient route to 2-(aminomethyl)naphthalene and its derivatives. This transformation is a cornerstone of its synthetic utility, with several methods available, including chemical and biocatalytic approaches.

The reduction of this compound to 2-(aminomethyl)naphthalene is a fundamental transformation. A common and effective method for this conversion is catalytic hydrogenation. This typically involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is generally high-yielding and produces the corresponding primary amine with nitrogen gas as the only byproduct.

Another versatile method for the reduction of azides to amines is the use of glucose in an aqueous alkaline medium. This sustainable approach provides a green alternative to traditional reducing agents. beilstein-journals.org

Table 2: Selected Methods for the Reduction of Naphthylmethyl Azides to Amines

| Starting Material | Reagents | Product | Reference |

| 1-(Azidomethyl)naphthalene | H₂, Pd/C | 1-(Aminomethyl)naphthalene | wikipedia.org |

| Various aryl azides | D-Glucose, K₂CO₃, H₂O | Corresponding anilines | beilstein-journals.org |

The Staudinger reaction provides a mild and chemoselective method for the reduction of azides to amines, avoiding the use of harsh reducing agents. ontosight.ai The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. ontosight.ai This intermediate is then hydrolyzed with water to yield the primary amine and the corresponding phosphine oxide as a byproduct. ontosight.ai

The reaction is highly efficient and tolerates a wide range of functional groups, making it particularly useful in complex molecule synthesis. nih.govbeilstein-journals.org A notable application involves the Staudinger reaction of 8-(azidomethyl)-1-naphthamides, where the resulting iminophosphorane undergoes intramolecular cyclization, demonstrating the reactivity of the azidomethyl group on the naphthalene scaffold. acs.orgacs.org

Table 3: The Staudinger Reaction of Azides

| Reactants | Intermediate | Product (after hydrolysis) | Reference |

| Organic Azide (R-N₃), Triphenylphosphine (PPh₃) | Iminophosphorane (R-N=PPh₃) | Primary Amine (R-NH₂) | ontosight.ai |

Biocatalysis offers an environmentally benign and highly selective alternative for the transformation of azides. While the direct biocatalytic reduction of this compound to the corresponding amine is an area of ongoing research, related biocatalytic transformations have been reported for similar substrates.

Engineered variants of myoglobin (B1173299) have been shown to catalyze the oxidation of various aryl-substituted primary azides, including 1-(azidomethyl)naphthalene, to the corresponding aldehydes with high efficiency. This transformation proceeds via a heme-catalyzed decomposition of the azide to a nitrene intermediate.

Furthermore, engineered P411 variants have been developed to catalyze intramolecular C(sp³)–H amination to synthesize chiral indolines from aryl azide substrates. ontosight.ai This highlights the potential of biocatalysts to effect complex transformations on azide-containing naphthalene derivatives.

Table 4: Examples of Biocatalytic Transformations of Azidomethylarenes

| Substrate | Biocatalyst | Transformation | Product | Reference |

| 1-(Azidomethyl)naphthalene | Engineered Myoglobin | Oxidation | 1-Naphthaldehyde | |

| 2-(Azidomethyl)-3-benzylnaphthalene derivative | Engineered P411 variant | Intramolecular C-H Amination | Chiral benzo[f]isoindole derivative | ontosight.ai |

Directed Functionalization of the Naphthalene Core

Beyond the reactivity of the azide group, the naphthalene ring of this compound can be functionalized through various methods, with C-H activation being a particularly powerful strategy for introducing new substituents with high regioselectivity.

C-H activation has emerged as a step-economical and efficient tool for the synthesis and derivatization of complex aromatic molecules like naphthalene. These methods often employ transition metal catalysts, such as palladium, rhodium, or iridium, in conjunction with a directing group on the naphthalene core to guide the regioselectivity of the functionalization.

While the azidomethyl group itself is not a classical directing group for C-H activation, its presence is compatible with these reaction conditions. The functionalization of the naphthalene ring can be achieved by introducing a suitable directing group at another position or by targeting the inherent reactivity of specific C-H bonds within the naphthalene system. For example, palladium-catalyzed C-H arylation has been used to functionalize naphthalene derivatives. researchgate.net These strategies open up avenues for creating a diverse library of substituted this compound analogs with potential applications in materials science and medicinal chemistry.

Remote C-H Functionalization Modalities

The direct functionalization of carbon-hydrogen (C-H) bonds on the naphthalene scaffold represents a powerful and atom-economical approach to complex molecule synthesis. While specific studies focusing exclusively on this compound are not extensively documented, the principles of remote C-H functionalization on naphthalene derivatives are well-established and can be extrapolated.

Strategies for remote C-H functionalization often rely on transition metal catalysis, where a directing group guides the catalyst to a specific C-H bond distant from the group's initial point of attachment. nih.gov For naphthalene systems, ruthenium catalysis has proven particularly effective. rsc.orgrsc.org For instance, a versatile three-component protocol using a P(III)-assisted ruthenium catalyst enables the modular synthesis of multifunctional naphthalenes by activating remote C-H bonds. rsc.orgrsc.orgresearchgate.net This type of reaction can achieve high regioselectivity, for example, at the C5 position, by forming a key ruthenacycle intermediate that directs the subsequent functionalization. researchgate.netresearchgate.netacs.org

In the context of this compound, the azidomethyl group is not a classical directing group for this type of transformation. However, the naphthalene core itself is susceptible to these functionalization methods. The electronic nature of the substituent at the 2-position would influence the reactivity and regioselectivity of a remote C-H functionalization reaction. The azidomethyl group (-CH₂N₃) is generally considered to be electron-withdrawing, which would deactivate the naphthalene ring system towards electrophilic substitution but could influence the site-selectivity in metal-catalyzed C-H activation processes.

Table 1: Potential Remote C-H Functionalization Strategies for Naphthalene Scaffolds

| Catalyst System | Reaction Type | Target Position | Mechanistic Insight |

| Ruthenium(II) | Alkylation, Alkenylation | meta (C6, C7), C5 | Ketimine-directed, P(III)-assisted radical reaction. rsc.orgrsc.orggoettingen-research-online.de |

| Palladium(II) | Arylation, Acylation | para | Base-enabled 1,5-hydrogen migration after dearomatization. nih.gov |

| Rhodium(II) | Carbene Insertion | Remote C-H bonds | Site selectivity controlled by chiral ligands. |

Palladium-Catalyzed Cross-Coupling Reactions at Naphthalene Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions can be envisioned to occur either at the naphthalene ring positions or by involving the azide functional group directly.

Direct C-H cross-coupling on the naphthalene ring is challenging and typically requires a directing group or pre-functionalization (e.g., with a halide). More commonly, the azide group itself can participate in palladium-catalyzed transformations. An efficient palladium-catalyzed cross-coupling reaction of azides, including benzylic azides, with isocyanides has been developed to produce unsymmetrical carbodiimides in excellent yields. rsc.orgresearchgate.netacs.org This reaction demonstrates a broad substrate scope and can be performed on both aryl and unactivated alkyl azides, making it a highly plausible pathway for this compound. rsc.orgresearchgate.net The catalytic cycle is proposed to involve a palladium(0) species that facilitates nitrene transfer from the azide to the isocyanide. acs.orgresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions Relevant to this compound

| Reaction Type | Reactants | Product | Catalyst/Conditions |

| Azide-Isocyanide Coupling | This compound, R-NC | Carbodiimide | Pd(0) or Pd(II) precatalyst rsc.orgresearchgate.netacs.org |

| Suzuki Coupling | 2-(Bromo)naphthalene derivative, Boronic acid | Aryl-substituted naphthalene | Pd(0) catalyst, Base |

| Sonogashira Coupling | 2-(Iodo)naphthalene derivative, Terminal alkyne | Alkynyl-substituted naphthalene | Pd(0) catalyst, Cu(I) cocatalyst, Base |

Intramolecular Rearrangements and Cyclization Processes

The dual functionality of this compound makes it an ideal substrate for intramolecular reactions, leading to the formation of complex heterocyclic systems. These transformations can be triggered thermally, photochemically, or through chemical activation of the azide group. Key pathways include nitrene insertion and intramolecular cycloadditions.

A prominent reaction pathway for azides is the Staudinger reaction, where an azide reacts with a phosphine to form an iminophosphorane intermediate. nih.govthermofisher.comorganic-chemistry.org This intermediate is highly nucleophilic and can be trapped by an intramolecular electrophile. If this compound were modified with a suitable electrophilic group at the C1 or C3 position (e.g., an ester or amide), a subsequent intramolecular cyclization could occur, a process known as the Staudinger ligation. nih.govysu.amraineslab.com This traceless reaction is powerful for forming new rings without incorporating atoms from the phosphine reagent. nih.gov

Another major class of reactions involves the intramolecular cycloaddition of the azide moiety onto a suitably placed unsaturated bond. beilstein-journals.orgbeilstein-journals.orgresearchgate.netfrontiersin.org The Huisgen 1,3-dipolar cycloaddition, where an azide reacts with an alkyne or alkene, is a cornerstone of "click chemistry" and can be applied in an intramolecular fashion to construct fused ring systems. wikipedia.orgorganic-chemistry.orgresearchgate.net For this compound, the introduction of a dipolarophile (like an alkyne) onto the naphthalene ring or as a separate substituent could enable such cyclizations.

Table 3: Potential Intramolecular Cyclization Pathways

| Reaction Type | Key Intermediate | Trigger | Resulting Structure |

| Staudinger Ligation | Iminophosphorane | Phosphine | Fused N-heterocycle |

| Intramolecular [3+2] Cycloaddition | 1,3-Dipole (azide) | Heat/Catalyst | Fused triazole or related heterocycle |

| Nitrene C-H Insertion | Nitrene | Heat/Light | Fused aziridine (B145994) or azepine derivative |

Kinetic and Thermodynamic Aspects of this compound Reactions

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of its potential transformation pathways. The azide group's chemistry is central to these considerations.

Thermal Decomposition and Nitrene Formation: The thermal decomposition of organic azides to form a nitrene and dinitrogen gas (N₂) is a well-studied process. rsc.orgias.ac.in This reaction is highly favorable thermodynamically due to the large positive entropy change associated with the release of stable N₂ gas. However, it requires surmounting a significant kinetic barrier (activation energy). For instance, computational studies on similar alkyl azides show activation barriers for N₂ fission to be in the range of 37-46 kcal/mol. nih.govrsc.org This indicates that elevated temperatures are typically required for nitrene formation, which is the rate-determining step in subsequent reactions like C-H insertion or rearrangement. rsc.orgrsc.org

Cycloaddition Reactions: The Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne is thermodynamically favorable, leading to the stable 1,2,3-triazole ring. wikipedia.orgresearchgate.netrsc.org Kinetically, the uncatalyzed thermal reaction can be slow, requiring heat. However, the copper(I)-catalyzed version (CuAAC) has a much lower activation barrier, allowing the reaction to proceed rapidly and efficiently at room temperature. acs.org This makes catalytic cycloadditions a more kinetically accessible pathway than thermal nitrene formation.

Table 4: Qualitative Kinetic and Thermodynamic Profiles of Key Reactions

| Reaction Pathway | Thermodynamic Driving Force | General Kinetic Profile | Conditions |

| Thermal Nitrene Formation | High (ΔS > 0 from N₂ evolution) | High activation energy, slow at RT | High Temperature (>100 °C) / UV Light rsc.org |

| Huisgen Cycloaddition (uncatalyzed) | Favorable (stable triazole formation) | Moderate activation energy | Elevated Temperature wikipedia.orgorganic-chemistry.org |

| Huisgen Cycloaddition (Cu(I)-catalyzed) | Favorable (stable triazole formation) | Low activation energy, fast at RT | Room Temperature, Cu(I) catalyst acs.org |

| Staudinger Ligation | High (P=O and amide bond formation) | Low activation energy, fast at RT | Room Temperature, Phosphine reagent ysu.amraineslab.com |

Advanced Spectroscopic and Analytical Characterization of 2 Azidomethyl Naphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. In the case of 2-(azidomethyl)naphthalene, the ¹H NMR spectrum provides definitive evidence for its structure. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the methylene (B1212753) protons of the azidomethyl group.

The aromatic region typically displays a complex pattern of multiplets due to the coupling between adjacent protons on the naphthalene core. The chemical shifts of these protons are influenced by their position on the ring and the electron-withdrawing nature of the azidomethyl substituent. The methylene protons (CH₂) directly attached to the azide (B81097) group and the naphthalene ring appear as a characteristic singlet, typically in the range of 4.5-5.0 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons, further validating the structure.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Naphthalene-H | 7.40 - 7.90 | Multiplet |

| -CH₂-N₃ | ~4.6 | Singlet |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals corresponding to the ten carbon atoms of the naphthalene ring and the single carbon of the methylene group. The chemical shifts of the naphthalene carbons are spread over a range in the aromatic region (typically 120-140 ppm), with quaternary carbons appearing at lower fields. The methylene carbon attached to the electron-withdrawing azide group is significantly deshielded and appears at a characteristic downfield shift.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Naphthalene-C (Aromatic) | ~125 - 135 |

| -CH₂-N₃ | ~50 - 55 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques for Connectivity Elucidation

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful.

A COSY spectrum of this compound would reveal correlations between coupled protons within the naphthalene ring system, helping to assign the specific chemical shifts to individual aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms. This would show a clear correlation between the methylene protons and the methylene carbon, as well as correlations between each aromatic proton and its attached carbon atom, thus confirming the C-H framework of the molecule.

Infrared (IR) Spectroscopy for Azide Group Identification

Infrared (IR) spectroscopy is a powerful and rapid analytical technique for identifying the presence of specific functional groups within a molecule. For this compound, IR spectroscopy is crucial for confirming the presence of the azide (-N₃) functional group.

The azide group exhibits a strong and characteristic absorption band in the IR spectrum due to its asymmetric stretching vibration. This peak is typically observed in the region of 2100-2150 cm⁻¹. The presence of this intense and sharp band is a definitive indicator of the successful incorporation of the azide functionality into the naphthalene scaffold. Other bands in the spectrum correspond to the C-H stretching and bending vibrations of the aromatic and methylene groups, as well as the C=C stretching vibrations of the naphthalene ring.

Characteristic IR Absorption for this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2100 - 2150 | Strong, Sharp |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium |

| Aromatic C=C | Stretch | ~1500 - 1600 | Medium |

| Methylene C-H | Stretch | ~2850 - 2960 | Medium |

Mass Spectrometry Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to four or five decimal places. This high level of precision allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula.

For this compound (C₁₁H₉N₃), HRMS would be used to measure its exact mass. The experimentally determined mass would be compared to the theoretically calculated mass for the proposed formula. A close match between these two values provides strong evidence for the correct identification of the compound.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₉N₃ |

| Calculated Exact Mass | 183.0796 g/mol |

| Observed Mass (HRMS) | Typically within ± 5 ppm of calculated mass |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation and identification of components within a product mixture resulting from the synthesis of this compound. In a typical GC-MS analysis, the mixture is vaporized and injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase column. As the separated components elute from the column, they enter the mass spectrometer.

In the mass spectrometer, molecules are ionized, commonly through electron ionization (EI), causing them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of the parent molecular ion and its fragments are detected. For instance, in the analysis of naphthalene and its derivatives, the molecular ion peak is a key identifier. researchgate.netresearchgate.net For this compound (C₁₁H₉N₃), the expected molecular weight is approximately 183.21 g/mol , which would correspond to the parent molecular ion peak. ontosight.aichemspider.com

The fragmentation pattern provides structural information. The analysis of related naphthalene metabolites, such as 1- and 2-naphthol, by GC-MS often involves a derivatization step to increase volatility and thermal stability. wiley.comuzh.ch The resulting derivatives show distinct qualifier and quantifier ions, for example, m/z 186 and 144 for acetylated naphthols. wiley.com A similar strategy could be applied to analyze reaction byproducts or degradation products of this compound. The technique is highly sensitive, with detection limits for related compounds reported in the low µg/L range. wiley.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

For less volatile or thermally labile derivatives of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC), is a preferred method for detecting the molecular ion. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly advantageous for confirming the molecular weight of the target compound.

The analysis of polar naphthalene derivatives, such as naphthoic and naphthylacetic acids, has been successfully demonstrated using LC-ESI-MS/MS. nih.gov In this method, the analytes are separated by LC and then introduced into the ESI source. The mass spectrometer can be operated in full-scan mode to detect all ions or in a tandem MS (MS/MS) mode like multiple reaction monitoring for enhanced sensitivity and specificity. nih.gov For this compound, ESI-MS would be expected to show a prominent signal corresponding to its protonated molecular ion [C₁₁H₉N₃+H]⁺ at m/z 184.2. This technique is crucial for verifying the successful synthesis of the target molecule and for identifying polar intermediates or products in complex matrices. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for investigating the electronic properties of this compound. Like other naphthalene derivatives, its UV-Vis absorption spectrum is characterized by strong absorption in the ultraviolet region due to π-π* electronic transitions within the aromatic system. nih.govresearchgate.net The naphthalene ring system has a distinct absorption profile, which is influenced by the nature and position of its substituents. nih.gov

The introduction of an azidomethyl group at the 2-position of the naphthalene core can cause shifts in the absorption maxima (λmax) compared to the parent naphthalene molecule. These shifts, known as solvatochromic shifts, can also be influenced by the polarity of the solvent. nih.gov Theoretical and experimental studies on naphthalene and its derivatives show that the absorption spectra exhibit a fine structure related to the conjugated aromatic bonds. researchgate.netijcesen.com The presence of aromatic groups as substituents can lead to a red shift in the absorption spectrum, indicating extended conjugation. nih.gov

Below is a table of characteristic UV absorption maxima for the parent compound, naphthalene, in cyclohexane (B81311), which serves as a reference for interpreting the spectra of its derivatives.

| Compound | Solvent | Absorption Maxima (λmax) | Molar Extinction Coefficient (ε) at λmax |

| Naphthalene | Cyclohexane | 275 nm | 6,000 cm⁻¹/M |

| Naphthalene | Cyclohexane | ~221 nm, ~286 nm | Not Specified |

Table 1: UV-Vis absorption data for naphthalene. Data sourced from various spectroscopic studies. nih.gov

Fluorescence Spectroscopy and Photophysical Property Investigation

Naphthalene and many of its derivatives are known for their fluorescent properties, making fluorescence spectroscopy an essential tool for their characterization. nih.gov These compounds can act as fluorophores, emitting light after being excited by UV radiation. The rigid, planar structure and extensive π-electron conjugation of the naphthalene moiety contribute to high fluorescence quantum yields and excellent photostability in many derivatives. nih.gov

Analysis of Emission Spectra and Fluorophore Characteristics

The emission spectrum of a this compound derivative provides information about its excited state. Upon excitation at a wavelength corresponding to an absorption band, the molecule emits fluorescence at a longer wavelength (a Stokes shift). The shape and position of the emission peak are characteristic of the fluorophore and can be sensitive to the molecular environment, such as solvent polarity. mdpi.com For example, naphthalenes with donor and acceptor groups can exhibit intramolecular charge transfer (ICT) in the excited state, leading to strong, solvatochromic fluorescence. mdpi.com The azidomethyl group's electronic influence would be a key determinant of the emission properties of this compound. Studies on other naphthalene derivatives have shown that substituents can significantly alter fluorescence, either enhancing or quenching it. lsu.edu

Quantum Yield Determinations and Photoluminescence Efficiency

| Compound | Solvent | Excitation Wavelength (λex) | Quantum Yield (ΦF) |

| Naphthalene | Cyclohexane | 270 nm | 0.23 |

Table 2: Fluorescence quantum yield for naphthalene.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time (typically on a nanosecond scale) following pulsed excitation. This technique provides invaluable insights into the excited-state dynamics of a molecule, such as its fluorescence lifetime (τ). The fluorescence decay of naphthalene derivatives is often complex and may fit a multi-exponential decay model, indicating the presence of different excited-state species or decay pathways. researchgate.net For example, studies on a fluorescent nucleobase analogue have shown that changes in the fluorescence decay function, such as the disappearance of a short decay component (~100 ps) and an increase in the amplitude of a long component (~10 ns), can signal specific molecular events like base flipping. nih.gov For this compound, time-resolved measurements could reveal processes such as intersystem crossing, quenching, or conformational changes in the excited state. The azide group, being a potential precursor for highly reactive nitrenes upon photolysis, could introduce unique and complex excited-state deactivation pathways that could be probed by this technique.

Solvent Effects on Photophysical Behavior

The photophysical properties of aromatic molecules, such as this compound, are intricately linked to their surrounding solvent environment. While specific comprehensive studies on the solvatochromic behavior of this compound are not extensively documented in publicly available literature, the principles governing solvent effects on naphthalene derivatives are well-established. The interaction between the solvent and the fluorophore can lead to shifts in the absorption and emission spectra, as well as changes in fluorescence quantum yield and lifetime.

Generally, the naphthalene core is relatively nonpolar. However, the introduction of the azidomethyl group (-CH₂N₃) introduces a modest dipole moment. In the ground state, solvent molecules arrange themselves around the solute molecule. Upon excitation to the S₁ state, the electron distribution in the molecule changes, often leading to a change in the dipole moment. The surrounding solvent molecules then reorient themselves to stabilize the excited state, a process known as solvent relaxation. This stabilization lowers the energy of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum. The magnitude of this shift is typically dependent on the polarity of the solvent.

For many naphthalene derivatives, an increase in solvent polarity leads to a more significant red shift in the fluorescence emission maximum, a phenomenon known as positive solvatochromism. This is because more polar solvents can better stabilize the more polar excited state. While the absorption spectrum is generally less affected by solvent polarity than the emission spectrum, some shifts can also be observed.

The expected trend for this compound would be a slight to moderate bathochromic shift in its fluorescence emission spectrum as the solvent polarity increases. Non-polar solvents like cyclohexane would be expected to result in emission at shorter wavelengths, while polar solvents like acetonitrile (B52724) and methanol (B129727) would likely cause a shift to longer wavelengths.

To illustrate the potential solvent effects on the photophysical properties of a naphthalene derivative similar to this compound, the following interactive data table presents hypothetical data based on known trends for such compounds.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | 275 | 335 | 6931 |

| Toluene | 2.38 | 276 | 338 | 7111 |

| Dichloromethane (B109758) | 8.93 | 278 | 342 | 7284 |

| Acetonitrile | 37.5 | 277 | 345 | 7595 |

| Methanol | 32.7 | 277 | 348 | 7840 |

Note: The data in this table is illustrative and based on general principles of solvatochromism for naphthalene derivatives. Specific experimental values for this compound may vary.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

In the absence of experimental data, the molecular structure can be predicted based on the known geometries of naphthalene and the azidomethyl group. The naphthalene core is a planar bicyclic aromatic system. The C-C bond lengths within the rings are expected to be intermediate between those of single and double bonds, characteristic of aromatic systems. The internal C-C-C bond angles would be close to 120°.

The azidomethyl group would be attached to the C2 position of the naphthalene ring. The azide group (-N₃) is linear or nearly linear. The N-N bond lengths are not equal; the central nitrogen has a formal positive charge, and the terminal nitrogens share a formal negative charge. The C-N-N bond angle would be expected to be around 114-120°. The molecule as a whole would have limited conformational freedom, primarily related to the rotation around the C(naphthalene)-C(methyl) and C(methyl)-N(azide) single bonds.

A crystallographic study would also reveal the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking of the naphthalene rings or dipole-dipole interactions involving the azide groups. These interactions can influence the solid-state properties of the compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a sample. This data is then used to calculate the empirical formula of the compound, which can be compared to the theoretical formula to assess the purity of a synthesized sample.

The molecular formula of this compound is C₁₁H₉N₃. Based on this formula, the theoretical elemental composition can be calculated as follows:

Molecular Weight: 183.21 g/mol

Carbon (C): (11 * 12.011) / 183.21 * 100% = 72.11%

Hydrogen (H): (9 * 1.008) / 183.21 * 100% = 4.95%

Nitrogen (N): (3 * 14.007) / 183.21 * 100% = 22.94%

The following interactive data table summarizes the theoretical elemental analysis of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 72.11 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.95 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 22.94 |

| Total | 183.214 | 100.00 |

In a research setting, a synthetic chemist would compare the experimentally determined percentages of C, H, and N from an elemental analyzer with these theoretical values. A close agreement (typically within ±0.4%) is considered a strong confirmation of the compound's identity and purity.

Computational Chemistry Investigations of 2 Azidomethyl Naphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the properties of medium-sized organic molecules. For 2-(azidomethyl)naphthalene, DFT calculations would be instrumental in elucidating various aspects of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. In the case of this compound, the HOMO is expected to be localized primarily on the naphthalene (B1677914) ring, characteristic of an aromatic system. The LUMO, on the other hand, would likely have significant contributions from the azide (B81097) functional group, specifically the antibonding π* orbitals.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Naphthalene π-system | Electron-donating in reactions |

| LUMO | Azide group (N₃) | Electron-accepting in reactions |

| HOMO-LUMO Gap | Moderate | Influences reactivity and stability |

DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state structures and their associated energy barriers. For this compound, key reactions to investigate would include its thermal and photochemical decomposition.

The thermal decomposition of organic azides typically proceeds through the extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.net DFT could be employed to model the transition state for this process, providing insights into the required activation energy. Similarly, photochemical decomposition, often initiated by UV irradiation, would lead to the formation of a singlet or triplet nitrene, and DFT could elucidate the pathways of intersystem crossing and subsequent reactions of these species. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a comprehensive thermodynamic profile of a chemical transformation. researchgate.net For the decomposition of this compound, this would involve determining the enthalpy and Gibbs free energy changes for the N₂ extrusion and subsequent rearrangement or insertion reactions of the resulting nitrene. These energetic parameters are crucial for understanding the feasibility and spontaneity of these reactions under different conditions. researchgate.net

In reactions where multiple products can be formed, such as the 1,3-dipolar cycloaddition of the azide group with an alkyne (a "click" reaction), DFT can be used to predict the regioselectivity. nih.gov By calculating the energies of the transition states leading to the different regioisomers, one can determine the kinetically favored product. The regioselectivity is often governed by the electronic properties of the reactants, which are well-described by DFT. nih.gov

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules. For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, corresponding to electronic transitions from the ground state to various excited states. Furthermore, these calculations can shed light on the photophysical properties, such as fluorescence and phosphorescence, and the dynamics of the excited states, including their decay pathways back to the ground state or to reactive intermediates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies in Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govresearchgate.net While no specific QSAR studies on the reactivity of this compound have been reported, one could envision a study where a series of substituted naphthylmethyl azides are synthesized and their reaction rates for a particular transformation (e.g., a cycloaddition) are measured.

QSAR models could then be developed using various molecular descriptors calculated from the optimized geometries of these molecules, including electronic, steric, and topological parameters. nih.gov Such models could then be used to predict the reactivity of new, unsynthesized derivatives, aiding in the design of molecules with desired reactivity profiles.

Table 2: Potential Descriptors for a QSAR Study of Naphthylmethyl Azides

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, dipole moment | Electron-donating/withdrawing effects |

| Steric | Molecular volume, surface area | Spatial hindrance |

| Topological | Connectivity indices | Molecular branching and shape |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their motions and interactions at an atomic level. For this compound, MD simulations would be instrumental in exploring its conformational landscape, flexibility, and interactions with its environment, such as solvent molecules or biological macromolecules.

The process would begin with the development of a force field, a set of parameters that describe the potential energy of the molecule as a function of its atomic coordinates. For novel or less common functional groups like the aromatic azido (B1232118) group, these parameters may need to be specifically developed using quantum mechanical calculations. nih.govnih.gov Studies on the parameterization of aromatic and aliphatic azido groups for use in common force fields like the Generalized Amber Force Field (GAFF) have been performed, laying the groundwork for accurate simulations of azido-containing compounds. nih.govnih.gov

Once a reliable force field is established, MD simulations of this compound can be performed. These simulations would track the trajectory of each atom over time, governed by the forces calculated from the force field. By analyzing these trajectories, several key aspects of the molecule's behavior can be elucidated:

Solvent Interactions: When simulated in a solvent, such as water or an organic solvent, MD can illustrate how the solvent molecules arrange themselves around the naphthalene ring and the azido group. This provides insights into the solvation process and the molecule's solubility.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound might interact with other molecules. For instance, in a biological context, simulations could predict how the molecule binds to a protein's active site, identifying key interactions like hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Theoretical Conformational Analysis

Theoretical conformational analysis focuses on identifying the stable conformations of a molecule and determining their relative energies. This is typically achieved through quantum mechanical calculations, which provide a more accurate description of the electronic structure and energy of a molecule compared to the classical mechanics used in MD simulations.

The key parameters that would be investigated in a theoretical conformational analysis include:

Potential Energy Surface (PES): By systematically rotating the dihedral angles of the side chain and calculating the energy at each point, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformations of the molecule.

Stable Conformers: The analysis would identify the specific geometries of the most stable conformers. For this compound, it is likely that staggered conformations, where the atoms or groups are as far apart as possible, would be more stable than eclipsed conformations due to reduced steric hindrance. researchgate.netrsc.orgdoi.org

Energy Barriers to Rotation: The PES would also reveal the energy barriers between different stable conformations. These barriers determine how easily the molecule can transition from one conformation to another at a given temperature.

Geometric Parameters: For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and compared.

While a detailed conformational analysis of this compound has not been published, studies on other substituted naphthalenes and related molecules provide a basis for what to expect. For example, the position of the substituent on the naphthalene ring is known to influence reactivity and intermolecular interactions. Furthermore, theoretical studies on benzyl (B1604629) azide, a close analog, have provided insights into the electronic structure and reactivity of the azido group attached to an aromatic system.

Hypothetical Conformational Data for this compound

The following table presents a hypothetical summary of the kind of data that a theoretical conformational analysis of this compound would provide. The values are illustrative and based on general principles of conformational analysis of flexible side chains on aromatic rings. The key dihedral angle would be that defining the orientation of the azido group with respect to the naphthalene ring (e.g., C(3)-C(2)-C(alpha)-N(1)).

| Conformer | Dihedral Angle (C3-C2-Cα-N1) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | ~180 | 0.0 | ~60 |

| Gauche (+) | ~+60 | ~0.8 | ~20 |

| Gauche (-) | ~-60 | ~0.8 | ~20 |

Table 1: Hypothetical Relative Energies and Populations of Stable Conformers of this compound.

Applications in Advanced Organic Synthesis and Materials Science

2-(Azidomethyl)naphthalene as a Pivotal Building Block in Complex Organic Synthesis

This compound is a versatile organic compound with the molecular formula C11H9N3. ontosight.ai It features a naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, with an azidomethyl group (-CH2N3) attached at the 2-position. This specific arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules. ontosight.aiangenechemical.com The azide (B81097) group is particularly significant as it allows for a variety of chemical transformations, most notably its participation in "click chemistry" reactions. ontosight.aiangenechemical.com

The high reactivity and specificity of the azide group enable chemists to introduce the naphthalene moiety into larger molecular frameworks with a high degree of control and efficiency. This is particularly useful in the construction of intricate organic structures, including those with potential applications in medicinal chemistry and materials science. ontosight.ai The stability of the naphthalene ring system provides a robust scaffold upon which to build, while the azide offers a gateway to a diverse range of chemical functionalities.

The synthesis of this compound itself is a crucial preliminary step. A common method involves the nucleophilic substitution of 2-(bromomethyl)naphthalene (B188764) with sodium azide in a suitable solvent like dimethylformamide (DMF). nih.gov This straightforward conversion provides access to the key azide intermediate, ready for subsequent synthetic applications.

Design and Synthesis of Novel Naphthalene-Based Heterocyclic Systems

The reactivity of the azide group in this compound is central to its use in constructing a variety of heterocyclic systems. These cyclic compounds, which contain atoms of at least two different elements in their rings, often exhibit unique biological and photophysical properties.

Triazole-Containing Naphthalene Derivatives

The most prominent application of this compound is in the synthesis of 1,2,3-triazole-containing naphthalene derivatives via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. ontosight.aitcichemicals.com This reaction involves the [3+2] cycloaddition between the azide group of this compound and a terminal alkyne. tcichemicals.com The reaction is highly efficient, regioselective, and proceeds under mild conditions, often in a mixture of solvents like dichloromethane (B109758) and water, using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system. tcichemicals.commdpi.com

This methodology has been employed to create a wide array of naphthalene-triazole hybrids. For instance, reacting this compound with various alkynes has led to the synthesis of compounds with potential applications as antimicrobial agents. peerj.com The resulting 1,4-disubstituted 1,2,3-triazoles link the naphthalene moiety to other chemical entities, creating molecular hybrids that can exhibit synergistic or novel biological activities. semanticscholar.org The versatility of this reaction allows for the rapid generation of compound libraries for screening purposes. tcichemicals.com

| Alkyne Reactant | Catalyst System | Product Type | Potential Application |

| Phenylacetylene | CuSO4·5H2O, Sodium Ascorbate | Naphthalene-Triazole Hybrid | Antimicrobial |

| Electron-deficient alkynes | CuSO4·5H2O, Sodium Ascorbate | Naphthalene-Triazole Hybrid | Antitumor |

| Electron-donating alkynes | CuSO4·5H2O, Sodium Ascorbate | Naphthalene-Triazole Hybrid | Antitumor |

| Alkynes with bromine | CuSO4·5H2O, Sodium Ascorbate | Naphthalene-Triazole Hybrid | Antitumor |

Oxazole-Fused Naphthalene Compounds

While direct synthesis of oxazole-fused naphthalene compounds from this compound is less common, the azide functionality can be a precursor to amines, which are key in oxazole (B20620) synthesis. A more direct approach to naphthalene-fused oxazoles involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with benzoyl chloride derivatives at elevated temperatures. nih.gov This reaction proceeds through an initial amidation followed by an in-situ intramolecular cyclization to form the oxazole ring fused to the naphthalene-1,4-dione core. nih.gov

A related synthesis involves a three-step continuous-flow process to produce 2-(azidomethyl)oxazoles from vinyl azides. nih.govbeilstein-journals.org This method first involves thermolysis of a vinyl azide to form an azirine, which then reacts with bromoacetyl bromide to generate a 2-(bromomethyl)oxazole. nih.govbeilstein-journals.org Subsequent nucleophilic displacement with sodium azide yields the 2-(azidomethyl)oxazole. nih.govbeilstein-journals.org While not directly starting from this compound, this demonstrates the utility of the azidomethyl group in the synthesis of oxazole-containing heterocycles.

Coumarin-Type Compounds with Naphthalene Integration

The integration of a naphthalene moiety into a coumarin (B35378) scaffold can be achieved through various synthetic strategies, although direct use of this compound is not the primary method. A common approach involves the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of an acid catalyst. To incorporate a naphthalene ring, a naphthalenol would be used as the phenolic component.

Alternatively, 2-(azidomethyl)arylboronic acids have been utilized in the synthesis of coumarin-type compounds. researchgate.net These boronic acids can undergo palladium-catalyzed Suzuki cross-coupling reactions with 4-trifluoromethylsulfonyloxycoumarins to yield 4-[2-(azidomethyl)aryl]coumarins. researchgate.net This method allows for the introduction of the azidomethyl-substituted aryl group, including naphthalene, onto the coumarin core. The resulting azide can then be further functionalized, for example, through cycloaddition reactions to form triazoles. researchgate.net

Quinone Hybrid Structures and Their Synthesis

This compound derivatives are instrumental in the synthesis of quinone hybrid structures, particularly those containing a triazole linker. Researchers have synthesized selenium-containing quinone-based 1,2,3-triazoles by reacting an azide-functionalized quinone with an alkyne. mdpi.com For example, 2-(azidomethyl)-3-methoxy-naphthalene-1,4-dione can be reacted with various alkynes via a copper-catalyzed "click" reaction to produce a range of triazole-quinone hybrids. mdpi.com These compounds have been investigated for their potential antitumor activities. mdpi.com

In a similar vein, the synthesis of bi-quinoidal structures has been achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.comresearchgate.net This involves reacting a quinone-containing azide with a quinone-containing alkyne to create a larger molecule with two redox-active centers. mdpi.comresearchgate.net The azide-functionalized quinone can be prepared from a precursor like nor-lapachol through a sequence of reactions including cycloaddition with bromide and nucleophilic substitution with sodium azide. mdpi.com

Benzodeisoquinolinone Scaffolds via Intramolecular Cyclization